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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the purification of

synthetic oligonucleotides using tetraethylammonium bicarbonate (TEAB). TEAB is a volatile

buffer salt that serves as an effective ion-pairing agent in reversed-phase high-performance

liquid chromatography (RP-HPLC), facilitating the separation of oligonucleotides from synthesis

impurities. Its volatility is a key advantage, as it can be easily removed by lyophilization,

yielding a salt-free oligonucleotide product.

Principle of Ion-Pair Reversed-Phase
Chromatography for Oligonucleotides
Oligonucleotides are highly polar, negatively charged molecules due to their phosphodiester

backbone. In reversed-phase chromatography, which utilizes a nonpolar stationary phase,

these charged molecules would typically elute very quickly with little retention or separation. To

overcome this, an ion-pairing agent like tetraethylammonium bicarbonate is added to the

mobile phase.[1][2][3] The positively charged tetraethylammonium (TEA+) ions form a neutral

ion pair with the negatively charged phosphate groups of the oligonucleotide. This effectively

increases the hydrophobicity of the oligonucleotide, allowing it to interact with and be retained

by the nonpolar stationary phase (e.g., C18). Elution is then achieved by increasing the

concentration of an organic solvent, such as acetonitrile, in the mobile phase. This disrupts the
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hydrophobic interactions, and the oligonucleotides elute in order of their increasing

hydrophobicity, which generally correlates with their length.

Advantages of Using TEAB
Volatility: TEAB can be easily removed from the purified oligonucleotide sample by

lyophilization (freeze-drying), which simplifies sample recovery.[4]

Compatibility with Mass Spectrometry: The volatility of TEAB makes it a suitable buffer for

applications where the purified oligonucleotides will be analyzed by mass spectrometry.[4]

Effective Separation: It provides good resolution for separating full-length oligonucleotide

products from shorter failure sequences (n-1, n-2, etc.) and other impurities generated during

chemical synthesis.[3]

Data Presentation: Optimization of HPLC
Parameters
The following table summarizes data from a study optimizing HPLC conditions for

oligonucleotide purification, comparing TEAB with other buffers at various concentrations and

pH values.[5]

Buffer
Concentration
(mM)

pH Purity (%) Yield (%)

TEAB 40 7 93.0 ~73

K2HPO4 10 7 87.7 77.9

K2HPO4 20 7 87.7 77.9

NH4CH3CO2 10 7 84.0 69.0

TEAB 40 5 85.9 78.0

TEAB 40 6 86.0 78.8

TEAB 40 8 86.9 79.1

TEAB 40 9 87.0 78.9
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Table 1: Comparison of purity and yield for Oligonucleotide-A with different buffer compositions.

Data adapted from Perez, C., et al. (2022).[5]

Experimental Protocols
Protocol 1: Purification of Oligonucleotides by Ion-Pair
Reversed-Phase HPLC
This protocol describes a general method for the analytical and preparative purification of

synthetic oligonucleotides using a TEAB buffer system.

Materials:

Crude synthetic oligonucleotide, deprotected and lyophilized

Triethylammonium bicarbonate (TEAB) buffer, 1.0 M solution (e.g., Sigma-Aldrich T7408)

Acetonitrile (ACN), HPLC grade

Nuclease-free water, HPLC grade

Reversed-phase HPLC column (e.g., C18, 5 µm particle size)

HPLC system with a UV detector

Procedure:

Preparation of Mobile Phases:

Mobile Phase A (Aqueous Buffer): Prepare a 0.1 M TEAB solution (pH ~7.5-8.5) in

nuclease-free water. For example, dilute the 1.0 M stock solution 1:10 with water. Filter the

buffer through a 0.22 µm membrane filter.

Mobile Phase B (Organic Eluent): Prepare a solution of 50% acetonitrile in 0.1 M TEAB.[6]

Alternatively, use 100% acetonitrile.

Sample Preparation:
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Dissolve the crude oligonucleotide pellet in Mobile Phase A or nuclease-free water to a

suitable concentration (e.g., 10-50 OD A260 units/mL).

Centrifuge the sample to pellet any insoluble material before injection.

HPLC Method:

Column: C18 reversed-phase column.

Flow Rate: Typically 1.0 mL/min for analytical columns (e.g., 4.6 mm ID) and scaled up for

preparative columns.

Detection: UV absorbance at 260 nm.

Column Temperature: Elevated temperatures (e.g., 50-60 °C) can improve peak shape by

reducing secondary structures in the oligonucleotides.

Gradient: The following is a typical gradient. It may need to be optimized based on the

length and sequence of the oligonucleotide.

0-5 min: 10% B

5-25 min: 10-70% B (linear gradient)

25-30 min: 70% B

30-35 min: 10% B (re-equilibration)

Fraction Collection and Post-Purification Processing:

Collect the fractions corresponding to the main peak, which represents the full-length

oligonucleotide.

Combine the collected fractions.

Lyophilize the pooled fractions to remove the TEAB and acetonitrile.

Resuspend the purified oligonucleotide pellet in nuclease-free water or a suitable buffer for

your downstream application.
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Quantify the purified oligonucleotide using UV absorbance at 260 nm.
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Figure 1. Workflow for oligonucleotide purification by RP-HPLC using TEAB.

Protocol 2: Purification of Oligonucleotides from
Polyacrylamide Gels
This protocol is a well-established method for purifying oligonucleotides after separation by

polyacrylamide gel electrophoresis (PAGE).[7]

Materials:

Polyacrylamide gel containing the separated oligonucleotide

UV lamp for shadowing

Scalpel or razor blade

DE-52 anion-exchange resin

0.1X TE (Tris-EDTA) buffer

1.0 M Triethylammonium bicarbonate (TEAB) buffer

Chromatography column

SpeedVac or lyophilizer

Procedure:
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Excision of Oligonucleotide Band:

Visualize the oligonucleotide bands in the PAGE gel using UV shadowing.

Carefully excise the band corresponding to the full-length product using a clean scalpel.

Elution from Gel:

Crush the excised gel slice into small pieces.

Place the crushed gel in a tube and add enough 0.1X TE buffer to cover the gel fragments.

Incubate at room temperature for at least 3 hours, or overnight for better recovery.

Incubation at 37°C can further increase recovery.

Anion-Exchange Chromatography:

Prepare a small column with a 1 cm bed of DE-52 resin equilibrated with 0.1X TE buffer.

Carefully load the supernatant from the gel elution step onto the DE-52 column. The

negatively charged oligonucleotide will bind to the positively charged resin.

Wash the column three times with 10 mL of nuclease-free water to remove any remaining

TE buffer and other non-binding impurities.

Elution with TEAB:

Elute the purified oligonucleotide from the DE-52 resin by adding three 1 mL aliquots of

1.0 M TEAB buffer. Collect the eluate.

Sample Recovery:

Evaporate the TEAB from the collected fractions using a SpeedVac or by lyophilization.

Resuspend the purified oligonucleotide pellet in nuclease-free water or a suitable buffer.

Measure the absorbance at 260 nm to determine the concentration.
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Figure 2. Workflow for oligonucleotide purification from PAGE using TEAB.

Concluding Remarks
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Tetraethylammonium bicarbonate is a versatile and effective reagent for the purification of

synthetic oligonucleotides. Its primary advantage lies in its volatility, which greatly simplifies the

recovery of the final product. The protocols provided herein offer robust starting points for both

HPLC-based and gel-based purification strategies. Researchers should note that optimal

conditions, particularly HPLC gradients, may require empirical determination based on the

specific characteristics of the oligonucleotide being purified.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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